TCS-OX2-29
Overview
Description
TCS OX2 29 is a potent and selective antagonist of the orexin-2 receptor. It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX2, with an IC50 value of 40 nanomolar and a selectivity of around 250 times for OX2 over OX1 receptors . Orexin antagonists are expected to be useful for the treatment of insomnia, with subtype-selective antagonists such as TCS OX2 29 potentially offering more specificity of action compared to non-selective orexin antagonists .
Preparation Methods
The synthesis of TCS OX2 29 involves several steps, starting with the preparation of the core structure, which includes a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moietyThe final step involves the formation of the butan-1-one structure . Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
TCS OX2 29 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
TCS OX2 29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the orexin-2 receptor and its role in various physiological processes.
Biology: Employed in studies investigating the role of orexin receptors in sleep-wake regulation and other neurological functions.
Medicine: Potential therapeutic applications in the treatment of insomnia and other sleep disorders.
Industry: Utilized in the development of new drugs targeting the orexin system.
Mechanism of Action
TCS OX2 29 exerts its effects by selectively binding to and inhibiting the orexin-2 receptor. This receptor is involved in the regulation of wakefulness and arousal. By blocking the orexin-2 receptor, TCS OX2 29 reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep . The molecular targets and pathways involved include the inhibition of orexin A-induced inositol trisphosphate accumulation and extracellular signal-regulated kinase 1/2 phosphorylation in cells transfected with the orexin-2 receptor .
Comparison with Similar Compounds
TCS OX2 29 is unique in its high selectivity for the orexin-2 receptor compared to other orexin antagonists. Similar compounds include:
Almorexant: A non-selective orexin receptor antagonist that targets both OX1 and OX2 receptors.
Suvorexant: Another non-selective orexin receptor antagonist used in the treatment of insomnia.
Lemborexant: A dual orexin receptor antagonist with similar applications in sleep disorders.
TCS OX2 29’s high selectivity for the orexin-2 receptor makes it a valuable tool for studying the specific roles of this receptor in various physiological processes and for developing targeted therapies with potentially fewer side effects .
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVZFLCAOUMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TCS OX2 29 interact with the orexin-2 receptor?
A1: TCS OX2 29 competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.
Q2: What are the downstream effects of TCS OX2 29 binding to the OX2R?
A2: TCS OX2 29 binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].
Q3: Does TCS OX2 29 affect orexin-1 receptors (OX1R)?
A3: TCS OX2 29 exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to TCS OX2 29, highlighting the specificity of TCS OX2 29 for OX2R [, , ].
Q4: What is the molecular formula and weight of TCS OX2 29?
A4: Unfortunately, the specific molecular formula and weight of TCS OX2 29 are not consistently reported in the provided research articles.
Q5: Is there any spectroscopic data available for TCS OX2 29?
A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for TCS OX2 29.
Q6: Under what conditions is TCS OX2 29 typically prepared and administered for research purposes?
A6: Research commonly dissolves TCS OX2 29 in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].
Q7: What is the primary application of TCS OX2 29 in research?
A7: Researchers primarily utilize TCS OX2 29 as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].
Q8: Has TCS OX2 29 been investigated in clinical trials for any specific conditions?
A8: While TCS OX2 29 has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.
Q9: What is the typical duration of action for TCS OX2 29 in in vivo studies?
A9: The duration of action for TCS OX2 29 can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].
Q10: How does the structure of TCS OX2 29 contribute to its selectivity for OX2R?
A10: Unfortunately, the precise structural details of TCS OX2 29 and its SAR are not explicitly discussed in the provided research articles.
Q11: Have any modifications to the structure of TCS OX2 29 been explored to enhance its potency or selectivity?
A11: The provided research articles primarily focus on the application of TCS OX2 29 as a pharmacological tool and do not delve into structural modifications for optimization.
Q12: In which animal models has TCS OX2 29 demonstrated efficacy in preclinical studies?
A12: TCS OX2 29 has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].
Q13: What are some of the key findings from in vivo studies using TCS OX2 29 in pain models?
A13: Studies utilizing TCS OX2 29 in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].
Q14: Has TCS OX2 29 demonstrated efficacy in reducing alcohol consumption in preclinical models?
A14: Yes, research indicates that TCS OX2 29 can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].
Q15: Is there any information available on the toxicity profile of TCS OX2 29?
A15: While the provided articles highlight the efficacy of TCS OX2 29 in various preclinical models, they don't provide detailed information on its specific toxicity profile.
Q16: What are the common routes of administration for TCS OX2 29 in research?
A16: Researchers typically administer TCS OX2 29 through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].
Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of TCS OX2 29?
A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for TCS OX2 29.
Q18: What are some of the key tools and resources used in research involving TCS OX2 29?
A18: Research involving TCS OX2 29 utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.